Enhanced Lipophilicity: XLogP3-AA Comparison of Dimethyl 2-phenylbutanedioate vs. Unsubstituted Dimethyl Succinate
Dimethyl 2-phenylbutanedioate exhibits a computed XLogP3-AA value of 1.6 [1], which is substantially higher than the LogP values reported for the unsubstituted analog, dimethyl succinate (LogP ≈ 0.2 to 0.4) [2]. This quantitative difference indicates a significant increase in lipophilicity conferred by the phenyl substituent.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | Dimethyl succinate (CAS 106-65-0) with LogP = 0.2–0.4 |
| Quantified Difference | Target compound is >1.2 LogP units more lipophilic |
| Conditions | Computational prediction for target compound (XLogP3) and experimentally derived LogP values for comparator |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, a critical parameter for applications requiring cellular uptake or blood-brain barrier penetration in neurochemical studies.
- [1] PubChem. (2025). Dimethyl 2-phenylbutanedioate (Computed XLogP3-AA). National Library of Medicine. View Source
- [2] Plantaedb. (2026). Dimethyl Succinate (XlogP). View Source
